molecular formula C21H19N3O2S B2423905 2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide CAS No. 1448125-79-8

2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide

Cat. No.: B2423905
CAS No.: 1448125-79-8
M. Wt: 377.46
InChI Key: LJFVBDROPOWIPQ-UHFFFAOYSA-N
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Description

2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-13-7-3-4-8-15(13)21-23-14(2)19(27-21)12-22-20(25)11-17-16-9-5-6-10-18(16)26-24-17/h3-10H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFVBDROPOWIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CC3=NOC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Hydroxybenzaldehyde Derivatives

Protocol :

  • Dissolve 2-hydroxy-5-nitrobenzaldehyde (10 mmol) in ethanol.
  • Add hydroxylamine hydrochloride (12 mmol) and heat at 80°C for 6 hr.
  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica chromatography.

Reaction Table :

Reagent Quantity Role
2-Hydroxybenzaldehyde 10 mmol Substrate
NH₂OH·HCl 12 mmol Cyclizing agent
Ethanol 50 mL Solvent

Yield : 68–72%
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, isoxazole-H), 7.65–7.58 (m, 3H, aromatic).
  • IR (cm⁻¹): 1685 (C=O), 1602 (C=N).

Synthesis of 2-(Aminomethyl)-4-methyl-5-(o-tolyl)thiazole (Fragment B)

Hantzsch Thiazole Synthesis

Procedure :

  • React o-tolyl bromomethyl ketone (8 mmol) with thiourea (8.4 mmol) in DMF at 60°C for 4 hr.
  • Add methylamine (10 mmol) and stir for 2 hr.
  • Quench with ice, filter, and recrystallize from methanol.

Optimization Data :

Condition Variation Yield (%)
Solvent DMF vs. THF 74 vs. 58
Temperature 60°C vs. 25°C 74 vs. 32
Stoichiometry 1:1 vs. 1:1.05 68 vs. 74

Analytical Data :

  • LC-MS : m/z 259.1 [M+H]⁺.
  • ¹³C NMR (101 MHz, CDCl₃): δ 167.8 (C=S), 142.5 (thiazole-C2), 21.3 (CH₃).

Acetamide Linker Formation

Carbodiimide-Mediated Coupling

Synthetic Route :

  • Activate Fragment A (5 mmol) with EDC (5.5 mmol) and HOBt (5 mmol) in DCM.
  • Add Fragment B (5 mmol) and DIPEA (10 mmol), stir at 25°C for 12 hr.
  • Wash with 5% HCl, dry over MgSO₄, and purify via flash chromatography.

Yield Optimization :

Coupling Reagent Solvent Yield (%)
EDC/HOBt DCM 82
DCC/DMAP THF 73
HATU DMF 85

Spectroscopic Confirmation :

  • HRMS : Calculated for C₃₂H₂₈N₄O₂S: 556.1932; Found: 556.1928.
  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (s, 1H, amide-NH), 7.45–7.12 (m, 10H, aromatic), 4.48 (s, 2H, CH₂).

Alternative Pathways and Comparative Analysis

Microwave-Assisted One-Pot Synthesis

Advantages :

  • Reduced reaction time (2 hr vs. 12 hr)
  • Higher yields (88% vs. 82%)

Conditions :

  • 150°C, 300 W, DMF as solvent
  • Fragments A and B added simultaneously with TBTU

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Parameters :

  • Flow rate: 0.5 mL/min
  • Reactor volume: 50 mL
  • Temperature: 100°C

Throughput : 1.2 kg/day with 79% yield

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation:
    • The compound can undergo oxidation reactions, particularly at the thiazole ring.
    • Common reagents: oxidizing agents such as hydrogen peroxide or peracids.
    • Major products: oxidized derivatives of the thiazole ring.
  • Reduction:
    • Reduction reactions can occur at the benzo[d]isoxazole ring.
    • Common reagents: reducing agents like sodium borohydride or lithium aluminum hydride.
    • Major products: reduced forms of the benzo[d]isoxazole ring.
  • Substitution:
    • The compound can undergo substitution reactions, particularly at the acetamide group.
    • Common reagents: halogenating agents, nucleophiles.
    • Major products: substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions. The process can be summarized as follows:

  • Preparation of Benzo[d]isoxazole Intermediate:
    • Starting from suitable aromatic precursors, the benzo[d]isoxazole ring is formed through cyclization reactions using nitrating agents and reducing agents under reflux conditions.
  • Preparation of Thiazole Intermediate:
    • The thiazole ring is synthesized from thioamide precursors through cyclization, often performed under an inert atmosphere to prevent oxidation.
  • Coupling of Intermediates:
    • The final compound is formed by coupling the benzo[d]isoxazole and thiazole intermediates through acylation and amination reactions.

Medicinal Chemistry

Potential Drug Design:

  • The unique structure of this compound makes it a promising pharmacophore in drug design. It has been investigated for its activity against various biological targets, including enzymes and receptors involved in critical physiological processes .

Case Study:

  • A study highlighted the synthesis of derivatives based on similar isoxazole scaffolds, demonstrating significant biological activity against cancer cell lines, suggesting that modifications to the compound could enhance its therapeutic potential .

Materials Science

Development of Novel Materials:

  • The compound has been explored for its potential use in creating new materials with specific electronic or optical properties. Its unique heterocyclic structure allows for various modifications that can tailor its properties for applications in organic electronics and photonics.

Biological Research

Biological Pathways Investigation:

  • As a bioactive molecule, this compound serves as a probe to study biological pathways and mechanisms. Its interactions with specific molecular targets can provide insights into disease mechanisms and therapeutic strategies .

Pharmacological Effects:

  • Preliminary studies suggest that the compound may exhibit significant inhibitory activity against key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase. This positions it as a candidate for further development in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzo[d]isoxazole and thiazole rings contribute to its binding affinity and specificity, while the acetamide group may play a role in its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds:
  • 2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-phenylthiazol-5-yl)methyl)acetamide:
    • Similar structure but with a phenyl group instead of an o-tolyl group.
    • Differences in biological activity and chemical reactivity due to the variation in substituents.
  • 2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(p-tolyl)thiazol-5-yl)methyl)acetamide:
    • Similar structure but with a p-tolyl group instead of an o-tolyl group.
    • Differences in steric and electronic properties affecting its interactions with molecular targets.

Uniqueness: The unique combination of the benzo[d]isoxazole and thiazole rings, along with the specific substitution pattern, gives 2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide distinct properties. These include its potential for high binding affinity to specific targets and its versatility in undergoing various chemical reactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

Chemical Structure
Note: Replace with actual structural representation if available.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzo[d]isoxazole exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting potent antibacterial activity. For instance, a related compound demonstrated an MIC of 32 µg/mL against Staphylococcus aureus, indicating potential for further development in treating bacterial infections.

Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro against several cancer cell lines. Notably, it exhibited cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry analyses.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it was found to inhibit mushroom tyrosinase, an enzyme critical in melanin production, with an IC50 value of 1.12 µM, making it a candidate for treating hyperpigmentation disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit enzymes like tyrosinase suggests a competitive inhibition mechanism where it binds to the active site of the enzyme.
  • Cell Cycle Modulation : In cancer cells, the compound induces cell cycle arrest at the G1 phase, leading to reduced proliferation rates.
  • Apoptotic Pathways : The induction of apoptosis is facilitated by the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives including our compound against clinical isolates of bacteria. Results indicated that compounds with similar structural motifs had significant antimicrobial properties, supporting the potential use of this compound in developing new antibiotics .

Study 2: Anticancer Activity

In vitro studies on MCF-7 and HeLa cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Further investigations revealed that apoptosis was mediated through caspase activation and mitochondrial dysfunction .

Data Tables

Activity Cell Line/Organism IC50 (µM) Mechanism
AntibacterialStaphylococcus aureus32Enzyme inhibition
AnticancerMCF-715Apoptosis induction
Tyrosinase InhibitionMushroom Tyrosinase1.12Competitive inhibition

Q & A

(Basic) What are the common synthetic routes for preparing 2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide and its derivatives?

Answer:
The synthesis typically involves multi-step reactions starting with functionalized heterocyclic precursors. For example, thiazole and benzisoxazole moieties are synthesized separately and coupled via nucleophilic substitution or condensation reactions. Key steps include:

  • Thiazole core formation : Reacting 2-(o-tolyl)thiazole derivatives with methylating agents to introduce the 4-methyl group.
  • Benzisoxazole synthesis : Cyclization of o-hydroxybenzaldehyde derivatives with hydroxylamine followed by halogenation for reactivity .
  • Acetamide coupling : Using chloroacetyl chloride or similar reagents in the presence of triethylamine as a base, with subsequent purification via recrystallization (ethanol-DMF mixtures) or column chromatography .
    Structural validation is achieved through NMR (¹H/¹³C), IR spectroscopy, and elemental analysis .

(Advanced) How can computational methods like DFT and MD simulations enhance the understanding of molecular reactivity and stability?

Answer:

  • DFT (Density Functional Theory) : Predicts electronic properties (e.g., HOMO-LUMO gaps, charge distribution) to identify reactive sites. For instance, the benzisoxazole ring’s electron-deficient nature may dictate nucleophilic attack patterns .
  • MD (Molecular Dynamics) : Simulates solvent interactions and conformational stability. Studies on similar acetamides reveal that the thiazole-methyl group enhances hydrophobic interactions in aqueous environments .
  • Reaction path search : Quantum chemical calculations (e.g., using the ONIOM method) model transition states to optimize reaction conditions, reducing trial-and-error approaches .

(Basic) What spectroscopic techniques confirm the structure and purity of this acetamide derivative?

Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups on thiazole at δ ~2.5 ppm) and carbon backbone connectivity .
  • IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and benzisoxazole C-O-C vibrations (~1250 cm⁻¹) .
  • Elemental Analysis : Validates stoichiometry (e.g., %C, %N) with ≤0.4% deviation from theoretical values .
  • Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

(Advanced) What strategies resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from assay variability (e.g., cell lines, concentrations). Methodological solutions include:

  • Standardized assays : Use established protocols (e.g., MTT for cytotoxicity) with positive/negative controls.
  • Dose-response studies : Establish EC₅₀/IC₅₀ values to compare potency across models .
  • In silico docking : Predict binding modes to targets (e.g., kinases) using software like AutoDock Vina. For example, thiazole-methyl groups may sterically hinder binding in certain conformations .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. water) .

(Advanced) How can quantum chemical reaction path searches improve synthesis efficiency?

Answer:

  • Transition state modeling : Identifies energy barriers for key steps (e.g., cyclization), enabling solvent/catalyst selection. For example, polar aprotic solvents (DMF) stabilize charge-separated intermediates .
  • Condition optimization : Combines computational screening (e.g., Gibbs free energy calculations) with high-throughput experimentation.
  • Machine learning : Trains models on reaction databases to predict yields based on descriptors like electrophilicity index .

(Basic) What are the key challenges in optimizing reaction yields for this compound?

Answer:

  • Steric hindrance : Bulky o-tolyl groups on thiazole may slow acetamide coupling. Solutions include using excess chloroacetyl chloride (1.2–1.5 eq) .
  • Byproduct formation : Competing reactions (e.g., over-alkylation) are minimized by controlled temperature (20–25°C) and dropwise reagent addition .
  • Purification : Chromatography or recrystallization in ethanol-DMF removes unreacted intermediates .

(Advanced) What role do substituents play in modulating biological activity?

Answer:

  • Thiazole methyl group : Enhances lipophilicity, improving membrane permeability (logP ~3.5) .
  • Benzisoxazole : Acts as a bioisostere for phenyl rings, increasing metabolic stability .
  • o-Tolyl group : Steric effects may reduce off-target interactions, as shown in docking studies with cytochrome P450 enzymes .
    Structure-activity relationship (SAR) studies on analogs reveal that electron-withdrawing groups on benzisoxazole enhance antimicrobial activity .

(Basic) How is stability assessed under varying storage conditions?

Answer:

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks .
  • HPLC monitoring : Track degradation products (e.g., hydrolysis of the acetamide bond) .
  • Recommended storage : Dry, inert atmosphere (argon), and −20°C for long-term stability .

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